Cas no 467-43-6 (4,6(1H,5H)-Pyrimidinedione,dihydro-5-(1-methylbutyl)-5-[2-(methylthio)ethyl]-2-thioxo-)

4,6(1H,5H)-Pyrimidinedione,dihydro-5-(1-methylbutyl)-5-[2-(methylthio)ethyl]-2-thioxo- structure
467-43-6 structure
Productnaam:4,6(1H,5H)-Pyrimidinedione,dihydro-5-(1-methylbutyl)-5-[2-(methylthio)ethyl]-2-thioxo-
CAS-nummer:467-43-6
MF:C12H20N2O2S2
MW:288.429400444031
CID:331308
PubChem ID:3032307

4,6(1H,5H)-Pyrimidinedione,dihydro-5-(1-methylbutyl)-5-[2-(methylthio)ethyl]-2-thioxo- Chemische en fysische eigenschappen

Naam en identificatie

    • 4,6(1H,5H)-Pyrimidinedione,dihydro-5-(1-methylbutyl)-5-[2-(methylthio)ethyl]-2-thioxo-
    • 5-(2-methylsulfanylethyl)-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
    • 5-(1-Methyl-butyl)-5-(2-methylmercapto-aethyl)-2-thio-barbitursaeure
    • 5-(1-methyl-butyl)-5-(2-methylsulfanyl-ethyl)-2-thio-barbituric acid
    • 5-(1-methyl-butyl)-5-(2-methylsulfanyl-ethyl)-2-thioxo-dihydro-pyrimidine-4,6-dione
    • 5-< 1-Methyl-butyl> -5-< 2-methylmercapto-aethyl> -2-thio-barbitursaeure
    • AC1MHTWF
    • CHEMBL2104624
    • Methitu
    • METHITURAL
    • Methituralum
    • Metitural
    • Metitural [INN-Spanish]
    • Thiomethibumalum
    • UNII-DZQ457UJ3Y
    • METHITURAL [MI]
    • Q6823665
    • C07558
    • CHEBI:6831
    • Methitural [INN]
    • 4,6-(1H,5H)-Pyrimidinedione, dihydro-5-(1-methylbutyl)-5-(2-(methylthio)ethyl)-2-thioxo-
    • 5-[2-(Methylsulfanyl)ethyl]-5-(pentan-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione
    • 6-(1-methylbutyl)-5-(2-(methylthio)ethyl)- 2-thiobarbituric acid
    • SCHEMBL1641979
    • 5-(1-Methylbutyl)-5-(2-(methylthio)ethyl)-2-thiobarbituric acid
    • 467-43-6
    • NS00007084
    • 5-(1-methylbutyl)-5-(2-methylsulfanylethyl)-2-thioxo-hexahydropyrimidine-4,6-dione
    • DZQ457UJ3Y
    • DTXSID10861962
    • KEMCRVSPPRNENL-UHFFFAOYSA-N
    • Methituralum [INN-Latin]
    • Inchi: InChI=1S/C12H20N2O2S2/c1-4-5-8(2)12(6-7-18-3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17)
    • InChI-sleutel: KEMCRVSPPRNENL-UHFFFAOYSA-N
    • LACHT: CSCCC1(C(=O)NC(=S)NC1=O)C(CCC)C

Berekende eigenschappen

  • Exacte massa: 288.0968
  • Monoisotopische massa: 288.097
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 6
  • Complexiteit: 338
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: nothing
  • Topologisch pooloppervlak: 116A^2
  • Oppervlakte lading: 0
  • Aantal tautomers: 5

Experimentele eigenschappen

  • Dichtheid: 1.21
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.571
  • PSA: 58.2
Aanbevolen leveranciers
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan brilliant Technology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.